molecular formula C11H10N6 B5833329 acetaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

acetaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone

Cat. No. B5833329
M. Wt: 226.24 g/mol
InChI Key: HQCKILLUHIBFRM-SWGQDTFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a triazinyl hydrazone derivative, which has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of acetaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or signaling pathways that are involved in cancer cell proliferation or neuronal cell death.
Biochemical and Physiological Effects:
Acetaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, prevent neuronal cell death, and reduce oxidative stress. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using acetaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone in lab experiments is its potential anticancer and neuroprotective properties. Additionally, this compound is relatively easy to synthesize and has good stability. However, one limitation is that the mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on acetaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone. One direction is to further investigate the mechanism of action and identify the specific enzymes or signaling pathways that are targeted by this compound. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease or diabetes. Additionally, future research could focus on modifying the structure of this compound to improve its potency and selectivity.

Synthesis Methods

Acetaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone can be synthesized using various methods. One such method involves reacting acetaldehyde with 5H-[1,2,4]triazino[5,6-b]indole-3-carbohydrazide in the presence of a catalyst. Another method involves reacting acetaldehyde with 5H-[1,2,4]triazino[5,6-b]indole-3-carboxylic acid hydrazide in the presence of a dehydrating agent. Both methods have been reported to yield high purity and good yields of the compound.

Scientific Research Applications

Acetaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone has been used in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has anticancer activity and can induce apoptosis in cancer cells. Another application is in the field of neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects and can prevent neuronal cell death.

properties

IUPAC Name

N-[(E)-ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6/c1-2-12-16-11-14-10-9(15-17-11)7-5-3-4-6-8(7)13-10/h2-6H,1H3,(H2,13,14,16,17)/b12-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCKILLUHIBFRM-SWGQDTFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=NNC1=NC2=C(C3=CC=CC=C3N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=N/NC1=NC2=C(C3=CC=CC=C3N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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